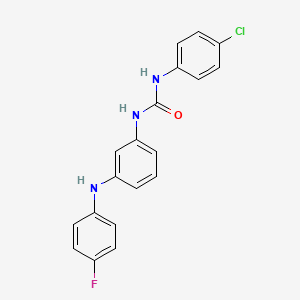
CB1R Allosteric modulator 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CB1R Allosteric modulator 2 is a compound that modulates the activity of the cannabinoid receptor type 1 (CB1R). CB1R is a G protein-coupled receptor that plays a crucial role in various physiological processes, including pain sensation, appetite regulation, and mood. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site, where endogenous ligands bind. This binding can enhance or inhibit the receptor’s response to its natural ligands, providing a more nuanced approach to modulating receptor activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CB1R Allosteric modulator 2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of various functional groups through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
CB1R Allosteric modulator 2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.
科学研究应用
CB1R Allosteric modulator 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of CB1R and to develop new synthetic methodologies.
Biology: Employed in research on the endocannabinoid system and its role in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as pain, inflammation, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
作用机制
CB1R Allosteric modulator 2 exerts its effects by binding to an allosteric site on the CB1R. This binding alters the receptor’s conformation, enhancing or inhibiting its response to endogenous ligands. The molecular targets involved include the CB1R itself and various downstream signaling pathways, such as the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs).
相似化合物的比较
Similar Compounds
Similar compounds to CB1R Allosteric modulator 2 include:
GAT100: A negative allosteric modulator that functions in the presence of orthosteric agonists.
ORG27569: Another allosteric modulator with distinct binding properties.
PSNCBAM-1: Known for its unique effects on CB1R signaling.
Uniqueness
This compound is unique in its specific binding affinity and efficacy at the CB1R. Unlike some other modulators, it may offer a more balanced modulation of receptor activity, reducing the risk of adverse effects associated with orthosteric ligands.
属性
分子式 |
C19H15ClFN3O |
|---|---|
分子量 |
355.8 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-[3-(4-fluoroanilino)phenyl]urea |
InChI |
InChI=1S/C19H15ClFN3O/c20-13-4-8-16(9-5-13)23-19(25)24-18-3-1-2-17(12-18)22-15-10-6-14(21)7-11-15/h1-12,22H,(H2,23,24,25) |
InChI 键 |
DTQSIWVISQQENL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


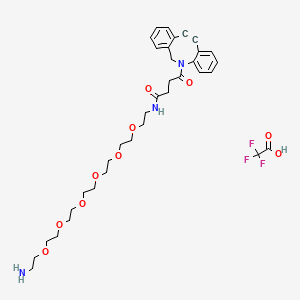
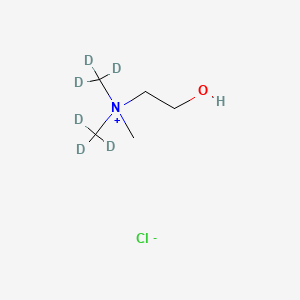
![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
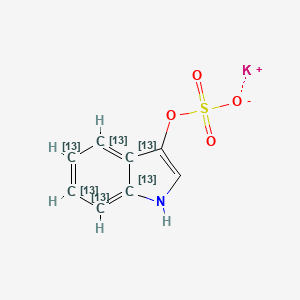
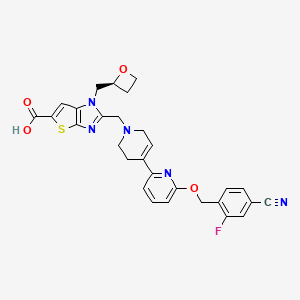
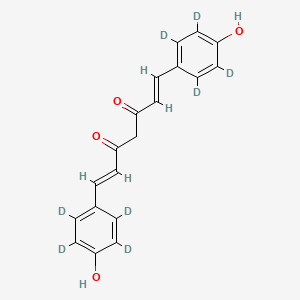

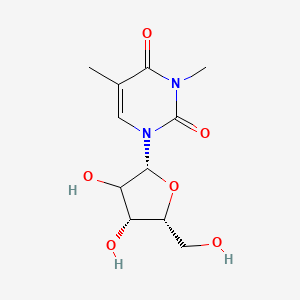
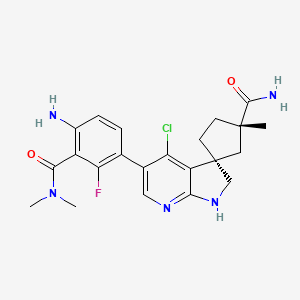
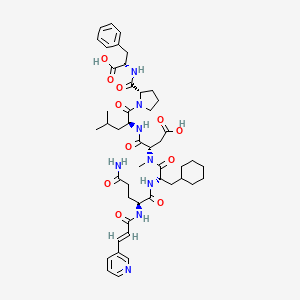
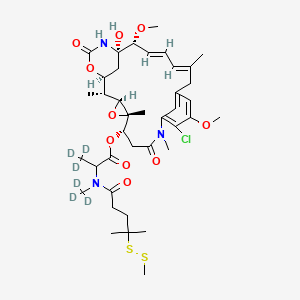

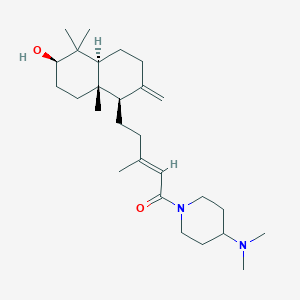
![(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride](/img/structure/B12410493.png)
